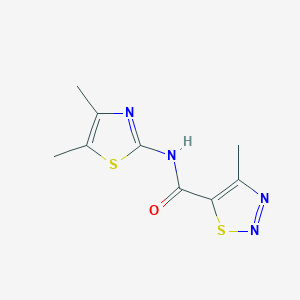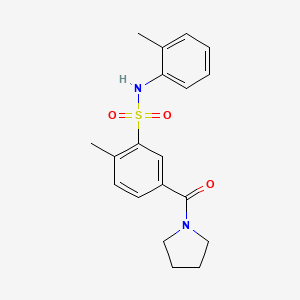![molecular formula C16H23ClN2O4S B4830567 2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4830567.png)
2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYL-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-PROPANONE
概要
説明
2-(4-Chloro-3-methylphenoxy)-2-methyl-1-[4-(methylsulfonyl)piperazino]-1-propanone is a complex organic compound with a unique structure that includes a chlorinated phenoxy group, a methyl group, and a piperazine ring substituted with a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)-2-methyl-1-[4-(methylsulfonyl)piperazino]-1-propanone typically involves multiple steps. One common route starts with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This intermediate is then reacted with 2-methyl-1-propanone in the presence of a base to form the phenoxy ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-2-methyl-1-[4-(methylsulfonyl)piperazino]-1-propanone can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 2-(4-Chloro-3-methylphenoxy)-2-methyl-1-[4-(methylsulfonyl)piperazino]-1-propanoic acid.
Reduction: 2-(4-Chloro-3-methylphenoxy)-2-methyl-1-[4-(methylsulfonyl)piperazino]-1-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Chloro-3-methylphenoxy)-2-methyl-1-[4-(methylsulfonyl)piperazino]-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-2-methyl-1-[4-(methylsulfonyl)piperazino]-1-propanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
4-Chloro-3-methylphenoxyacetic acid: Shares the phenoxy group but lacks the piperazine ring.
2-Methyl-4-chlorophenoxyacetic acid: Similar structure but different substitution pattern.
4-(Methylsulfonyl)piperazine: Contains the piperazine ring but lacks the phenoxy group.
Uniqueness
2-(4-Chloro-3-methylphenoxy)-2-methyl-1-[4-(methylsulfonyl)piperazino]-1-propanone is unique due to its combination of a chlorinated phenoxy group, a methyl group, and a piperazine ring with a methylsulfonyl substitution. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-1-(4-methylsulfonylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-12-11-13(5-6-14(12)17)23-16(2,3)15(20)18-7-9-19(10-8-18)24(4,21)22/h5-6,11H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSSBROFNUZCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)N2CCN(CC2)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(PHENYLSULFONYL)PIPERAZINO]{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE](/img/structure/B4830493.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B4830508.png)
![2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]-N-(4-nitrophenyl)acrylamide](/img/structure/B4830513.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4830519.png)
![N~1~-CYCLOHEXYL-2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4830520.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4830531.png)
![5'-methyl-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4830543.png)
![methyl {[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4830546.png)

![Ethyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B4830558.png)
![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4830579.png)

![6-BROMO-N~2~-[3-(2,2-DIFLUOROETHOXY)-5-NITROPHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4830588.png)
![6-benzyl-2-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4830594.png)
